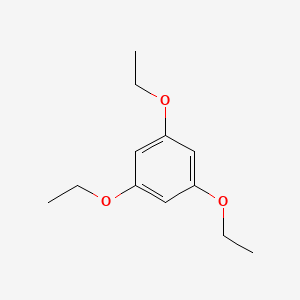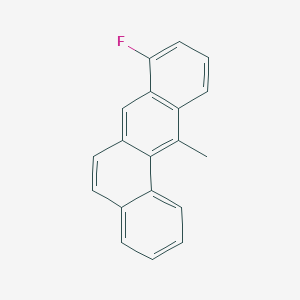
8-Fluoro-12-methyltetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-12-methyltetraphene is a chemical compound known for its unique structural and chemical properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a fluorine atom and a methyl group attached to the tetraphene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-12-methyltetraphene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions: 8-Fluoro-12-methyltetraphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives. Substitution reactions can lead to various halogenated or alkylated products.
科学研究应用
8-Fluoro-12-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 8-Fluoro-12-methyltetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the fluorine and methyl groups.
8-Fluoro-tetraphene: Similar to 8-Fluoro-12-methyltetraphene but without the methyl group.
12-Methyltetraphene: Similar to this compound but without the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl group influences its solubility and interaction with other molecules.
属性
CAS 编号 |
2793-08-0 |
|---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC 名称 |
8-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-4-8-18(20)17(15)11-14-10-9-13-5-2-3-6-16(13)19(12)14/h2-11H,1H3 |
InChI 键 |
WKDBTIBYHIUCDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC3=C1C=CC=C3F)C=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


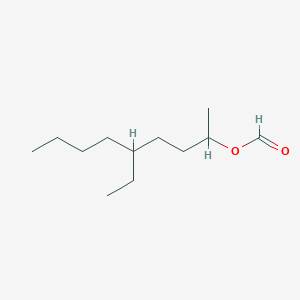
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
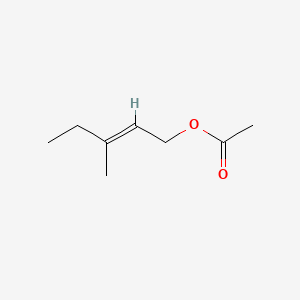
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
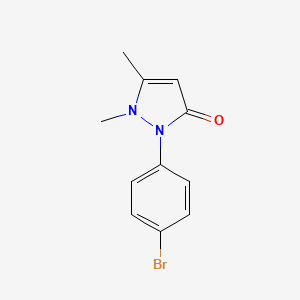
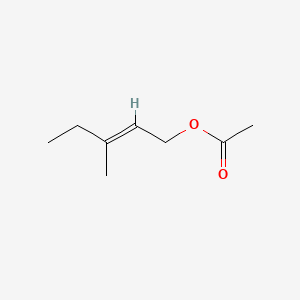
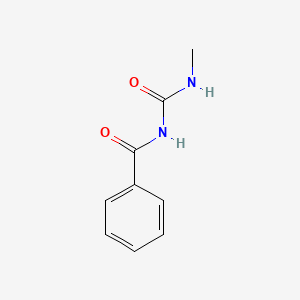
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

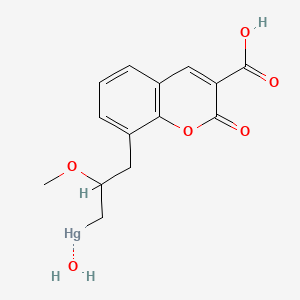
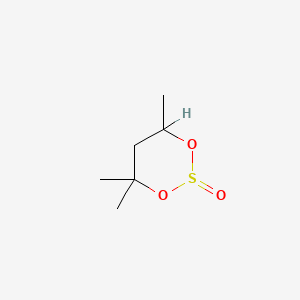
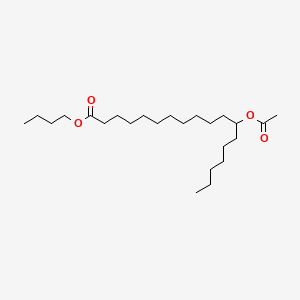
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
